molecular formula C7H9N3O3S B6635908 Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate

Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate

Cat. No. B6635908
M. Wt: 215.23 g/mol
InChI Key: VVFJTPPEVCHHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the thiadiazole family and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also act by blocking the activation of certain enzymes involved in the inflammatory process.
Biochemical and Physiological Effects
Studies have shown that Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate has several biochemical and physiological effects. These include anti-inflammatory and analgesic activities, as well as antioxidant and antimicrobial properties. The compound has also been found to have a low toxicity profile, making it a potentially safe candidate for use in drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate in lab experiments is its potent anti-inflammatory and analgesic activities. This makes it a potentially useful compound for the development of new drugs for the treatment of various inflammatory diseases. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.

Future Directions

There are several future directions for the use of Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate in scientific research. One direction is the development of new drugs for the treatment of inflammatory diseases such as arthritis and asthma. Another direction is the investigation of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and optimize its use in drug development.
Conclusion
Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate is a compound that has potential applications in scientific research. It exhibits potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. While the compound's mechanism of action is not fully understood, further studies are needed to optimize its use in drug development and investigate its potential use in the treatment of other diseases.

Synthesis Methods

Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate can be synthesized using various methods. One of the most common methods involves the reaction of 5-amino-1,2,4-thiadiazole-3-carboxylic acid with propanoyl chloride in the presence of a base such as triethylamine. The resulting compound is then methylated using methyl iodide and a base such as potassium carbonate. The final product is obtained by recrystallization from an appropriate solvent.

Scientific Research Applications

Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate has been found to have potential applications in scientific research. One of the main areas of interest is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases.

properties

IUPAC Name

methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-3-4(11)8-7-9-5(10-14-7)6(12)13-2/h3H2,1-2H3,(H,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFJTPPEVCHHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=NS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate

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